3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
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Overview
Description
Scientific Research Applications
Capillary Electrophoresis in Drug Analysis The study on nonaqueous capillary electrophoretic separation demonstrates the application of similar compounds in the analysis of imatinib mesylate and related substances. This technique was optimized for sensitivity and effectiveness, showcasing its potential in quality control for pharmaceuticals (Lei Ye et al., 2012).
Metabolic Pathway Investigation Research into the metabolic fate and disposition of vismodegib, a molecule with structural similarities, in rats and dogs highlights the importance of understanding metabolic pathways for drug development. This study found extensive metabolism involving oxidation and glucuronidation or sulfation, with unique metabolites indicating a specific metabolic pathway via pyridine ring opening (Qin Yue et al., 2011).
Histone Deacetylase Inhibition for Cancer Therapy N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) represents a class of isotype-selective histone deacetylase (HDAC) inhibitors, showing significant antitumor activity. Its development highlights the role of similar compounds in targeted cancer therapy, offering a promising approach to treat various cancers (Nancy Z. Zhou et al., 2008).
Antimicrobial Activity of Thiophene Derivatives The synthesis of new 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives showcases the antimicrobial potential of thiophene-containing compounds. This research contributes to the development of novel antimicrobial agents to combat resistant bacterial and fungal strains (G. Naganagowda et al., 2011).
Mechanism of Action
Target of Action
The primary targets of 3-chloro-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide are multiple receptor tyrosine kinases, including colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play crucial roles in various cellular processes, including cell growth, differentiation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity This inhibition prevents the activation of downstream signaling pathways that are normally triggered by these receptors
Properties
IUPAC Name |
3-chloro-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-15-4-1-3-13(8-15)17(21)20-10-12-7-14(11-19-9-12)16-5-2-6-22-16/h1-9,11H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJWNAWPKIQEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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